2-{8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid
Description
The compound 2-{8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid is a purine derivative featuring a 3-methyl-substituted purine core with two ketone groups at positions 2 and 5. The 8-position of the purine is substituted with a 4-(3-chlorophenyl)piperazine moiety, while the 7-position is linked to an acetic acid side chain.
Properties
IUPAC Name |
2-[8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-2,6-dioxopurin-7-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O4/c1-22-15-14(16(28)21-18(22)29)25(10-13(26)27)17(20-15)24-7-5-23(6-8-24)12-4-2-3-11(19)9-12/h2-4,9H,5-8,10H2,1H3,(H,26,27)(H,21,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDDSQQBMNOMHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid is a complex organic molecule notable for its unique structural features, including a purine derivative with a piperazine moiety and a chlorophenyl group. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent studies.
Structural Characteristics
The compound's molecular formula is with a molecular weight of approximately 458.9 g/mol. The structure includes multiple functional groups that contribute to its biological interactions. The presence of the piperazine ring is particularly significant as it enhances the compound's binding affinity to various biological targets.
Adenosine Receptor Antagonism
Preliminary studies indicate that this compound exhibits antagonistic activity against specific adenosine receptors, particularly the A2B subtype. Adenosine signaling plays a critical role in various physiological processes, including inflammation and cancer progression. By inhibiting A2B receptors, the compound may offer therapeutic benefits in treating inflammatory diseases and certain types of cancer.
Antitumor Properties
Research has shown that derivatives of this compound possess significant antitumor activity . In vitro studies demonstrated that related piperazine derivatives could inhibit tumor cell proliferation. For example, compounds structurally similar to this compound have been evaluated for their efficacy against various cancer cell lines .
Antimicrobial Activity
Additionally, the compound has been investigated for its antimicrobial properties . Studies have reported that piperazine-containing compounds exhibit antibacterial and antifungal activities. The interaction of these compounds with microbial targets may disrupt essential cellular functions, leading to cell death .
The mechanism by which this compound exerts its biological effects is primarily through receptor modulation. The piperazine moiety enhances binding to specific receptors involved in cellular signaling pathways. This interaction can lead to downstream effects that influence cell growth and survival.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other structurally related compounds. The following table summarizes key characteristics and activities:
| Compound Name | Structure Features | Biological Activity | References |
|---|---|---|---|
| Compound A | Piperazine + Chlorophenyl | Antitumor | |
| Compound B | Purine derivative | Antimicrobial | |
| Compound C | Piperazine + Thiadiazole | Anticonvulsant |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to this compound:
- Antitumor Efficacy : A study demonstrated that a derivative exhibited IC50 values lower than standard chemotherapeutic agents against several cancer cell lines.
- Antimicrobial Testing : Another investigation revealed that related compounds showed significant inhibition zones against common bacterial strains.
Scientific Research Applications
Pharmacological Applications
- Antipsychotic Activity : Compounds containing piperazine rings are often explored for their antipsychotic properties. Research indicates that derivatives of piperazine can interact with dopamine receptors, making them potential candidates for treating schizophrenia and other mental health disorders .
- Antibacterial Properties : Studies have shown that similar compounds exhibit moderate to strong antibacterial activity against various pathogens such as Salmonella typhi and Bacillus subtilis. This suggests that 2-{8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid may also possess similar antibacterial properties .
- Enzyme Inhibition : The compound's structure suggests potential enzyme inhibitory activities. Research has indicated that piperazine derivatives can act as inhibitors for enzymes like acetylcholinesterase and urease, which are relevant in neurodegenerative diseases and urea cycle disorders respectively .
Case Study 1: Antipsychotic Development
A study focused on synthesizing piperazine derivatives highlighted the effectiveness of compounds similar to this compound in binding to dopamine receptors. The research demonstrated that modifications to the piperazine ring could enhance binding affinity and selectivity for specific receptor subtypes, paving the way for new antipsychotic medications .
Case Study 2: Antibacterial Screening
In another study evaluating the antibacterial efficacy of various synthesized compounds, derivatives closely related to this compound were tested against clinical isolates. The results indicated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting its potential use in treating bacterial infections .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Purine-Based Analogs
- [(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetic acid (): Shares the purine core but replaces the 8-position piperazine with a sulfur atom and introduces methyl groups at positions 1, 3, and 6. The thioether linkage and methyl substitutions likely reduce polarity, increasing lipophilicity (higher logP) compared to the target compound’s hydrophilic acetic acid and piperazine groups.
- 8-{[4-(2-Furoyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione (): Retains the purine core and piperazine group but substitutes the 3-chlorophenyl with a furoyl moiety and adds a 3-methylbutyl chain.
Non-Purine Analogs
- 3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 14, ): Shares the 3-chlorophenylpiperazine group but replaces the purine core with a diazaspirodecane system. The spirocyclic structure may confer metabolic stability but reduce affinity for purine-binding receptors (e.g., adenosine receptors) .
Physicochemical and Pharmacokinetic Properties
The acetic acid group in the target compound improves aqueous solubility compared to analogs with hydrophobic substituents (e.g., Fmoc in ).
Computational and Experimental Similarity Metrics
Graph-Based Structural Comparison
Graph theory analyses () reveal that the target compound shares a 65% subgraph isomorphism score with Compound 14 (), primarily due to the 3-chlorophenylpiperazine motif. In contrast, its similarity to purine-based analogs () exceeds 80%, driven by the shared purine core .
Tanimoto Coefficient Analysis
Using MACCS fingerprints (), the target compound exhibits a Tanimoto coefficient (Tc) of 0.72 with [(1,3,7-Trimethyl-...] () and 0.58 with Compound 14 (). A Tc > 0.6 typically indicates significant structural similarity, supporting closer pharmacological alignment with purine derivatives .
Research Findings and Implications
- Receptor Binding: The piperazine group in the target compound may target serotonin (5-HT1A/2A) or dopamine (D2/D3) receptors, similar to clozapine analogs (). However, the purine core could introduce adenosine receptor interactions absent in non-purine analogs .
- Metabolic Stability : The diazaspirodecane core in Compound 14 () resists cytochrome P450 oxidation better than the purine core, suggesting longer half-life but reduced CNS penetration due to higher polarity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for synthesizing this compound and its derivatives?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions in aqueous-alcohol media, using organic/inorganic bases to form salts. Key steps include purification via column chromatography and characterization using 1H NMR spectroscopy and elemental analysis .
- Data Considerations : Monitor reaction yields under varying pH, temperature, and solvent ratios. Compare purity using HPLC-MS to confirm compound individuality .
Q. How can structural confirmation be rigorously validated?
- Methodology : Combine 1H NMR (for proton environments) with high-resolution mass spectrometry (HR-MS) to confirm molecular weight. Use X-ray crystallography for absolute stereochemical determination if crystalline derivatives are obtained .
- Example : In analogous piperazine-containing compounds, NMR signals for the piperazine ring protons typically appear as multiplet peaks between δ 2.5–3.5 ppm .
Q. What in vitro assays are suitable for initial bioactivity screening?
- Methodology : Prioritize enzyme inhibition assays (e.g., kinase or phosphodiesterase targets due to the purine scaffold) and cell-based cytotoxicity studies. Compare results with reference drugs (e.g., celecoxib) to establish relative potency .
- Data Analysis : Calculate IC50 values and use SwissADME to predict drug-likeness parameters like lipophilicity (LogP) and solubility .
Q. How are physicochemical properties (e.g., solubility, LogP) experimentally determined?
- Methodology : Use shake-flask methods for solubility profiling in buffers (pH 1.2–7.4). Measure LogP via octanol-water partitioning. Validate computational predictions (e.g., SwissADME) with experimental data .
Advanced Research Questions
Q. How can computational models optimize reaction design for novel derivatives?
- Methodology : Employ quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. Integrate machine learning (ML) to analyze experimental datasets and narrow optimal conditions (e.g., solvent, catalyst) .
- Case Study : ICReDD’s approach combines computational reaction path searches with experimental validation, reducing trial-and-error cycles by 50% .
Q. What strategies address contradictions in pharmacological data across studies?
- Methodology : Conduct reproducibility tests under standardized conditions (e.g., cell lines, assay protocols). Use meta-analysis to identify confounding variables (e.g., solvent effects, impurity profiles). Cross-validate with in silico docking studies to reconcile target affinity discrepancies .
Q. How can statistical Design of Experiments (DoE) improve synthesis optimization?
- Methodology : Apply factorial designs (e.g., Box-Behnken) to evaluate critical variables (temperature, base concentration, reaction time). Use response surface modeling to maximize yield and purity .
- Example : A 3-factor DoE for analogous triazolothiadiazines achieved 85% yield optimization with <5% impurity .
Q. What advanced techniques characterize pharmacokinetics and metabolic stability?
- Methodology : Use microsomal stability assays (human/rat liver microsomes) to assess metabolic half-life. Perform plasma protein binding studies via ultrafiltration. Predict blood-brain barrier (BBB) penetration using PAMPA assays .
- Data Interpretation : Compare experimental pharmacokinetic parameters (e.g., t1/2, Cmax) with SwissADME predictions to refine computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
